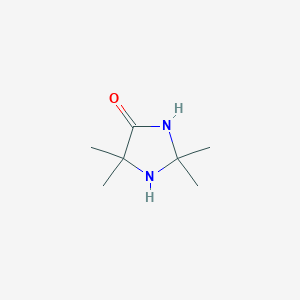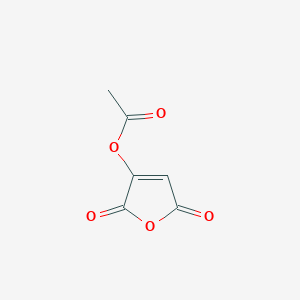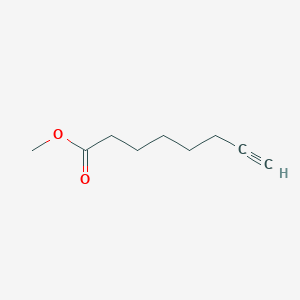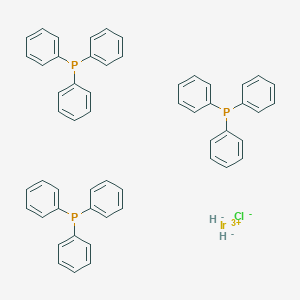
2,2,5,5-Tetramethylimidazolidin-4-one
説明
2,2,5,5-Tetramethylimidazolidin-4-one is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of imidazol-4-ones, including 2,2,5,5-Tetramethylimidazolidin-4-one, has been a subject of several studies . Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones . These methodologies can be used to produce three C5-substitution patterns .Molecular Structure Analysis
The molecular structure of 2,2,5,5-Tetramethylimidazolidin-4-one consists of a five-membered ring with two non-adjacent nitrogen atoms and a carbonyl group . The molecule contains a total of 24 bonds, including 10 non-H bonds, 1 multiple bond, 1 double bond, and 1 urea derivative .科学的研究の応用
Biocidal Textiles and Polymers
2,2,5,5-Tetramethylimidazolidin-4-one (also known as MTMIO) has been used in the development of biocidal textiles and polymers . These materials are designed to offer instant biocidal functions against major pathogens, making them suitable for healthcare and emergency workers. The N-halamine structures of MTMIO provide superior disinfection power and safety .
Antimicrobial Finishing of Fabrics
MTMIO has been used for the durable and regenerable antimicrobial finishing of fabrics . This application is particularly useful for reusable medical textiles and clothing, as the biocidal functions on the materials are rechargeable with a chlorinating agent .
Water Disinfection
Polymeric beads containing MTMIO have been used for the disinfection of water . This application takes advantage of the biocidal properties of N-halamine structures, which can inactivate a wide range of microorganisms .
Personal Bioprotective Equipment
The antimicrobial properties of MTMIO make it suitable for use in personal bioprotective equipment . This includes clothing materials that can offer protection against infectious microorganisms .
Catalysis
Tetramethylimidazolidin-4-one is known for its unique properties that make it suitable for various applications, including catalysis. It can act as a catalyst in various chemical reactions, enhancing the rate of reaction.
Drug Synthesis
Another significant application of 2,2,5,5-Tetramethylimidazolidin-4-one is in drug synthesis. Its unique chemical structure can be leveraged in the synthesis of various pharmaceutical compounds.
Polymer Chemistry
In the field of polymer chemistry, Tetramethylimidazolidin-4-one is extensively used. It can be incorporated into polymeric structures to enhance their properties or to introduce new functionalities.
Biocidal Poly (styrenehydantoin) Beads
MTMIO has been used in the development of biocidal poly (styrenehydantoin) beads . These beads can be used for the disinfection of water, offering a practical and effective solution for water treatment .
作用機序
Target of Action
It is often used as a catalyst and solvent in organic synthesis , suggesting that it may interact with a wide range of molecules.
Mode of Action
As a catalyst, it likely facilitates chemical reactions by lowering the activation energy or altering the mechanism of the reaction .
Result of Action
As a catalyst, it likely influences the rate and outcomes of chemical reactions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 2,2,5,5-Tetramethylimidazolidin-4-one .
特性
IUPAC Name |
2,2,5,5-tetramethylimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(2)5(10)8-7(3,4)9-6/h9H,1-4H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZUKDFGVNBSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(N1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074959 | |
| Record name | 4-Imidazolidinone, 2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethylimidazolidin-4-one | |
CAS RN |
16256-42-1 | |
| Record name | 2,2,5,5-Tetramethyl-4-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16256-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Imidazolidinone, 2,2,5,5-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016256421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Imidazolidinone, 2,2,5,5-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Imidazolidinone, 2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How stable are the N-halamine derivatives of TMIO?
A: Research indicates that N-halamine derivatives of TMIO exhibit notable stability, particularly when compared to free chlorine. [, , ] This stability is attributed to the cyclic imidazolidin-4-one structure, which effectively holds the chlorine atom. [, ] Studies show that these compounds maintain their biocidal activity even after repeated washing and exposure to sunlight, though recharging with chlorine bleach might be necessary to replenish the active chlorine. [, ]
Q2: How can the structure of TMIO be modified to enhance its biocidal efficacy?
A: Researchers have explored modifying the structure of TMIO to improve its lipophilicity, aiming for enhanced interaction with microbial cell membranes. [] One approach involved synthesizing derivatives with varying substituents at the 2- and 5-positions of the imidazolidin-4-one ring. [] By increasing the non-polar nature of the compound, they aimed to increase its effectiveness against microorganisms with lipophilic cell membranes.
Q3: What are the potential applications of TMIO-based N-halamines?
A3: Due to their biocidal properties and durability, TMIO-based N-halamines show promise in various applications. These include:
- Disinfection of water: Their stability in aqueous solutions makes them suitable for disinfecting large bodies of water, potentially replacing free chlorine in applications like swimming pools. []
- Antimicrobial textiles: TMIO can be grafted onto cellulose-containing fabrics and subsequently chlorinated to create durable and regenerable antimicrobial textiles. [] These textiles could be valuable in healthcare settings or for everyday use to inhibit bacterial growth.
- Food processing sanitation: The efficacy of TMIO derivatives against foodborne pathogens like Salmonella and Pseudomonas highlights their potential for sanitation within the food industry. []
Q4: How is computational chemistry used to study TMIO and its derivatives?
A: Density functional theory (DFT) calculations have been employed to investigate the mechanism of halogenation of TMIO. [] These calculations helped determine the thermodynamic and kinetic products of monohalogenation and provided insights into the stability and chlorine migration within the TMIO ring structure. [] This information is crucial for understanding the formation and stability of the active biocidal N-halamine species.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)





![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)
